8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride
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Overview
Description
8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is a hydrochloride salt derived from 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid, which is a spirocyclic compound featuring an oxirane ring fused to a cyclohexane ring. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the amino or carboxylic acid groups have been modified.
Scientific Research Applications
Chemistry: In chemistry, 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding. It may be used as a tool compound to investigate biological pathways and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for the development of new drugs. Its structural features and biological activities make it a candidate for further drug discovery and development.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride
Other spirocyclic compounds with similar functional groups
Uniqueness: 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of the oxirane ring and the amino group in the spirocyclic framework. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHRUTBRSPIFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1N)CC(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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